molecular formula C25H23NO5 B4143461 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

Cat. No.: B4143461
M. Wt: 417.5 g/mol
InChI Key: JTTNPCIGDLMFEC-UHFFFAOYSA-N
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Description

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a benzyloxy and methoxy group attached to a phenyl ring, and a dioxinoquinoline core

Preparation Methods

The synthesis of 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate is then subjected to further reactions, including cyclization and oxidation, to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions, where reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.

Scientific Research Applications

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of benzyloxy and methoxy groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

9-(3-methoxy-4-phenylmethoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-28-22-11-17(7-8-21(22)31-15-16-5-3-2-4-6-16)18-13-25(27)26-20-14-24-23(12-19(18)20)29-9-10-30-24/h2-8,11-12,14,18H,9-10,13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTNPCIGDLMFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 3
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 4
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 5
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 6
9-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

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